2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid
Overview
Description
2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is a heterocyclic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . This compound is characterized by a thieno[3,2-D]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 7-position further defines its chemical identity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with cyanogen bromide, followed by chlorination . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper chloride (CuCl) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like oxone or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-D]pyrimidine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidine-7-carboxylic acid: Lacks the chlorine atom at the 2-position.
2-Chloropyrimidine-5-carboxylic acid: Contains a pyrimidine ring but lacks the thieno ring system.
2-Chlorothieno[2,3-D]pyrimidine-7-carboxylic acid: Similar structure but with a different ring fusion pattern.
Uniqueness
2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its fused ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-9-1-4-5(10-7)3(2-13-4)6(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQGJYKKMXQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728717 | |
Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-36-8 | |
Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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